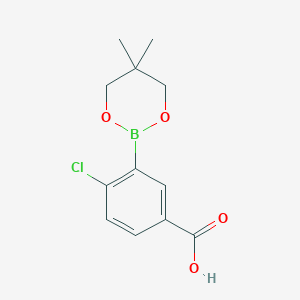

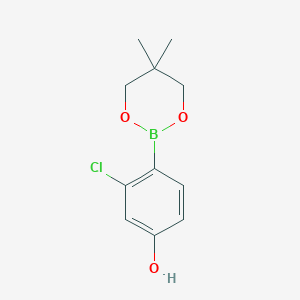

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

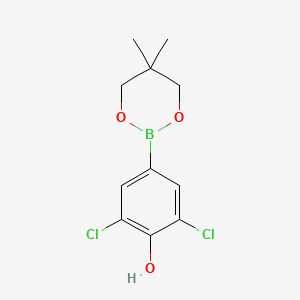

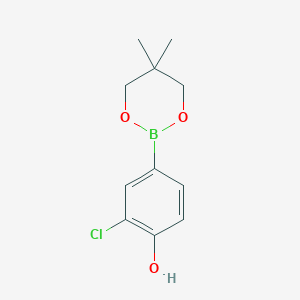

Molecular Structure Analysis

The InChI code for the related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 . This provides a detailed description of the molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis

The related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” has a molecular weight of 225.48 . It is a solid at room temperature and should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

- Application : As a stable dithiocarbamate chain transfer agent (CTA), this compound acts as a reversible addition-fragmentation chain transfer (RAFT) agent. It can control chain growth during free radical polymerization, resulting in polymers with well-defined molecular weights and low polydispersities .

- Significance : These derivatives have shown promise as apoptosis-inducing agents for cancer treatment and immune diseases .

- Significance : It exhibits better antileishmanial activity, making it a potential candidate for developing antileishmanial drugs .

Polymer Chemistry and Controlled Radical Polymerization

Medicinal Chemistry

Antileishmanial Activity

Antimalarial Potential

Cycloalkane Chemistry

Safety and Hazards

The related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” has associated safety information available. It is classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332-H319-H335, and various precautionary statements are provided .

Wirkmechanismus

Target of Action

Similar compounds have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through a process known as phosphitylation . This process involves the transfer of a phosphite group from the compound to its target, resulting in the formation of useful glycosyl donors and ligands .

Biochemical Pathways

Based on its potential phosphitylation activity, it can be speculated that it may influence pathways involving alcohols and heteroatomic nucleophiles .

Result of Action

Based on its potential phosphitylation activity, it can be speculated that it may result in the formation of useful glycosyl donors and ligands .

Action Environment

It is known that similar compounds are sensitive to heat and humidity , which suggests that these factors may also influence the action of “4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid”.

Eigenschaften

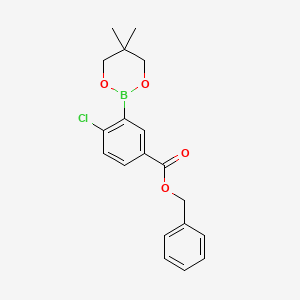

IUPAC Name |

4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BClO4/c1-12(2)6-17-13(18-7-12)9-5-8(11(15)16)3-4-10(9)14/h3-5H,6-7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQZJHPBTAKZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

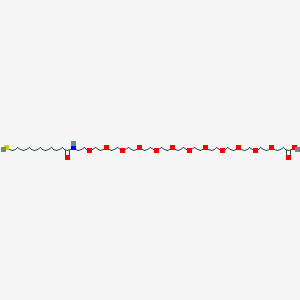

![alpha-[3-(o-Pyridyldisulfido)propanoylamido]-omega-succinimidyl ester 24(ethylene glycol)](/img/structure/B6363045.png)

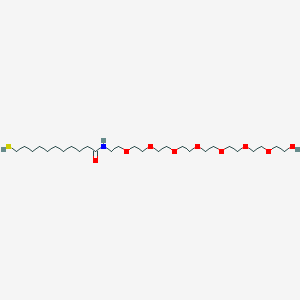

![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)

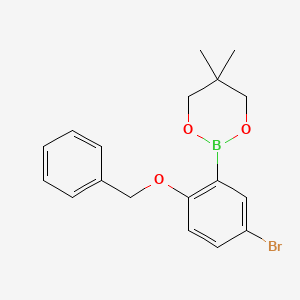

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)

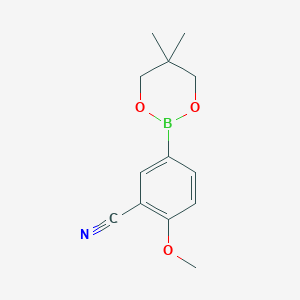

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)